molecular formula C28H25N3O4S B2470800 2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 1114827-76-7

2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2470800
CAS No.: 1114827-76-7
M. Wt: 499.59
InChI Key: LUNPFKDUMTYKBF-UHFFFAOYSA-N
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Description

The compound 2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolinone core substituted with methoxyphenyl groups, a 1,3-oxazole ring, and a sulfanyl linker. The presence of methoxy groups enhances solubility and may modulate metabolic stability, while the sulfanyl moiety could influence redox properties or enzyme binding .

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-18-25(29-26(35-18)20-11-13-21(33-2)14-12-20)17-36-28-30-24-10-5-4-9-23(24)27(32)31(28)16-19-7-6-8-22(15-19)34-3/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNPFKDUMTYKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring through a cyclization reaction involving 4-methoxyphenyl and methyl groups. This intermediate is then coupled with a quinazolinone derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The scalability of the process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C26H26N2O5S
  • Molecular Weight : 478.6 g/mol
  • CAS Number : 1251553-46-4

Anticancer Activity

Research indicates that derivatives of quinazolinones, including those similar to the target compound, exhibit significant anticancer properties. The compound's structure suggests potential activity against various cancer cell lines, as evidenced by studies that show similar compounds with modifications have demonstrated antiproliferative effects on human cancer cell lines such as HCT-116 and MCF-7. For instance, methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates showed IC50 values in the range of 1.9–7.52 μg/mL against these cell lines .

Antimicrobial Properties

The presence of oxazole and quinazolinone moieties in the compound suggests potential antimicrobial activity. Compounds with similar structures have been reported to possess antibacterial and antifungal properties, making this compound a candidate for further investigation in the field of infectious diseases.

Synthesis Techniques

The synthesis of this compound can be achieved through various synthetic routes involving:

  • Condensation Reactions : Utilizing aldehydes and amines can yield oxazole derivatives.
  • Sulfur Incorporation : The introduction of sulfur into the molecular framework can be performed via thiol reactions or using sulfur-containing reagents.

Case Studies and Research Findings

  • Anticancer Evaluation : A study on related quinazolinone derivatives demonstrated their efficacy in inhibiting tumor growth in vivo models . This emphasizes the need for exploring the anticancer potential of the target compound.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the phenyl rings significantly affect biological activity. For example, substituents like methoxy groups enhance solubility and bioavailability, which could be crucial for therapeutic applications .

Data Table: Comparison of Biological Activities

CompoundActivity TypeIC50 (µg/mL)Reference
Methyl 2-[3-(3-phenyl...)Anticancer1.9 - 7.52
Quinazolinone derivativeAntimicrobialVaries
Similar oxazole derivativesAnticancerNot specified

Mechanism of Action

The mechanism of action of 2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or proteases involved in disease pathways.

    Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • Methoxy groups at para and meta positions optimize solubility without sacrificing aromatic interactions .
  • Replacing the oxazole with a triazole (as in ) could enhance antibacterial activity but reduce metabolic stability.

Computational Insights :

  • Density functional theory (DFT) studies (cf. ) predict the sulfanyl linker’s role in redox modulation, a feature absent in ether-linked analogs.

Future Directions :

  • In vivo testing is needed to validate synergies between antifungal and antioxidant properties, as seen in .
  • Structural optimization could focus on hybridizing the oxazole with triazole motifs for balanced activity .

Biological Activity

The compound 2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an oxazole moiety and a quinazolinone framework. Its molecular formula is C22H22N4O4SC_{22}H_{22}N_4O_4S, with a molecular weight of approximately 422.50 g/mol. The presence of methoxy groups and a sulfanyl linkage suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. For instance, a related compound was tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 20–40 µM against Staphylococcus aureus and 40–70 µM against Escherichia coli . These findings suggest that the target compound may possess similar or enhanced antimicrobial activity.

Bacterial Strain MIC (µM)
Staphylococcus aureus20–40
Escherichia coli40–70

Anticancer Activity

Quinazolinone derivatives have also been extensively studied for their anticancer properties. In vitro assays revealed that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. A study indicated that certain derivatives led to a significant reduction in cell viability in breast cancer cells at concentrations as low as 10 µM . The mechanism is believed to involve the inhibition of key oncogenic pathways.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to the target structure have shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests that the target compound may modulate inflammatory responses effectively.

Case Studies

  • Antimicrobial Efficacy : A study involving structurally related compounds demonstrated potent activity against multi-drug resistant strains of bacteria, underscoring the potential of such compounds in treating infections caused by resistant organisms .
  • Cancer Cell Apoptosis : Research on quinazolinone derivatives indicated that they could trigger apoptosis in various cancer cell lines through mitochondrial pathways, thus highlighting their potential as chemotherapeutic agents .
  • Inflammation Modulation : A recent investigation showed that compounds with similar structures reduced inflammation markers in animal models, suggesting their utility in managing inflammatory diseases .

Q & A

Q. What are the key synthetic steps and optimal conditions for preparing this compound?

The synthesis typically involves multi-step reactions, including:

  • Oxazole ring formation : Using substituted phenyl precursors under reflux in polar solvents (e.g., ethanol or methanol) with catalysts like acetic acid .
  • Sulfanyl linkage introduction : Thiolation reactions with reagents such as thiourea or sodium hydrosulfide, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Quinazolinone core assembly : Cyclization of intermediates using dehydrating agents (e.g., phosphorus oxychloride) at controlled temperatures (60–80°C) . Purification is achieved via column chromatography or recrystallization, monitored by TLC .

Q. Which analytical techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and hybridization states (e.g., methoxy group signals at ~3.8 ppm) .
  • X-ray crystallography : Resolves bond angles and crystallographic packing, essential for validating stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. How do solvent and reagent choices influence synthetic efficiency?

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for sulfanyl group incorporation .
  • Reducing agents like sodium borohydride stabilize intermediates during quinazolinone formation, minimizing side products .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Cross-validation : Combine NMR data with X-ray crystallography to resolve ambiguities in substituent orientation .
  • Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and optimize geometry, aligning experimental and theoretical data .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Stepwise monitoring : Use HPLC or GC-MS to track intermediate purity, adjusting reaction times/temperatures iteratively .
  • Microwave-assisted synthesis : Reduces reaction times for oxazole and quinazolinone formation by 30–50% compared to conventional heating .

Q. What methodologies elucidate the compound’s biological mechanism of action?

  • Enzyme inhibition assays : Target enzymes (e.g., kinases or microbial proteases) using fluorogenic substrates to quantify IC50 values .
  • Molecular docking : Simulate binding interactions with protein active sites (e.g., using AutoDock Vina) to predict bioactivity .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent modification : Synthesize analogs with varied methoxy group positions or oxazole substituents to assess antimicrobial or anticancer potency .
  • Pharmacophore mapping : Identify critical functional groups (e.g., sulfanyl linkages) via comparative bioactivity assays .

Q. What experimental designs assess environmental fate and ecotoxicity?

  • Degradation studies : Expose the compound to UV light or microbial consortia, analyzing breakdown products via LC-MS .
  • Ecotoxicological assays : Use Daphnia magna or algae models to determine LC50 values and bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.